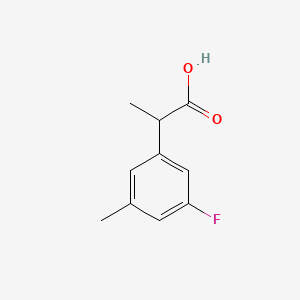

2-(3-Fluoro-5-methylphenyl)propanoic acid

Description

BenchChem offers high-quality 2-(3-Fluoro-5-methylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluoro-5-methylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-5-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-6-3-8(5-9(11)4-6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDPLICDOQTIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorination in Phenylpropanoic Acid Scaffolds

An In-Depth Technical Guide to Fluorinated Phenylpropanoic Acid Analogs for Drug Discovery Professionals

The phenylpropanoic acid backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen.[1][2] However, the translation of a promising lead compound into a clinical candidate is often hindered by suboptimal metabolic stability, undesirable physicochemical properties, or insufficient target potency. The strategic incorporation of fluorine atoms into the phenylpropanoic acid structure has emerged as a powerful tool to overcome these limitations.[3][4][5]

Fluorine, being the most electronegative element and only slightly larger than hydrogen, can profoundly alter a molecule's properties without introducing significant steric bulk.[6][7] This guide provides a comprehensive overview of fluorinated phenylpropanoic acid analogs, delving into the rationale behind their design, common synthetic strategies, diverse biological activities, and key applications in modern drug discovery and molecular imaging.

The Fluorine Advantage: Modulating Physicochemical and Pharmacological Profiles

The decision to introduce fluorine is a calculated one, aimed at fine-tuning a molecule's behavior. The unique properties of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, are central to these improvements.[3][5]

-

Enhanced Metabolic Stability : The high strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[3][5] By replacing a metabolically liable C-H bond with a C-F bond, researchers can block common sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[8][9]

-

Modulation of Acidity (pKa) : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic groups, such as the carboxylic acid moiety in phenylpropanoic acids.[10][11] This can influence the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with target proteins.[11]

-

Increased Binding Affinity and Selectivity : Fluorine can engage in unique, non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.[3][4][12] Furthermore, the subtle electronic changes induced by fluorination can improve a compound's selectivity for its intended target over off-targets.[4][12]

-

Altered Lipophilicity : The effect of fluorination on lipophilicity is context-dependent. Introducing a single fluorine to an aromatic ring generally increases lipophilicity, which can enhance membrane permeability.[8][11] Conversely, highly fluorinated groups like trifluoromethyl (CF3) can decrease lipophilicity.[8][11] This provides medicinal chemists with a tool to precisely control the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthetic Strategies for Fluorinated Phenylpropanoic Acids

The synthesis of these analogs requires specialized fluorination techniques. The choice of method depends on the desired position of the fluorine atom(s) and the nature of the starting material.

Aryl Fluorination

Direct fluorination of the phenyl ring is the most common strategy. This can be achieved through several methods:

-

Electrophilic Fluorination : Reagents like Selectfluor® can be used to directly add a fluorine atom to an electron-rich aromatic ring.

-

Nucleophilic Aromatic Substitution (SNAr) : An activated aromatic ring containing a good leaving group (e.g., -NO₂) can be treated with a fluoride source like KF or CsF.

-

Balz-Schiemann Reaction : This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt, derived from an aromatic amine, to install a fluorine atom.[13]

Alkyl Chain Fluorination

Introducing fluorine onto the propanoic acid side chain is less common but can be used to block metabolism at the α- or β-positions. This often involves building the fluorinated side chain first and then attaching it to the phenyl ring, or using reagents like diethylaminosulfur trifluoride (DAST) to convert a hydroxyl group to a fluorine atom.

The following diagram illustrates a general synthetic workflow for preparing a fluorinated phenylpropanoic acid analog.

Caption: A generalized workflow for synthesizing fluorinated phenylpropanoic acids.

Biological Activities and Mechanisms of Action

Fluorinated phenylpropanoic acid analogs have been investigated for a range of biological activities, primarily targeting enzymes and nuclear receptors involved in inflammation and metabolism.

Cyclooxygenase (COX) Inhibition

Many fluorinated phenylpropanoic acids are analogs of NSAIDs and function as inhibitors of COX-1 and COX-2 enzymes.[14] Flurbiprofen, for example, is a fluorinated arylpropanoic acid.[15] By modifying the substitution patterns on this scaffold, researchers have developed analogs with altered potency and selectivity.[15][16][17] Some derivatives have been designed to reduce the production of amyloid-β 42 (Aβ42), a peptide implicated in Alzheimer's disease, independent of COX inhibition.[15]

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

PPARs are nuclear receptors that regulate lipid and glucose metabolism and are key targets for metabolic diseases.[18][19] Several phenylpropanoic acid derivatives have been identified as potent PPAR agonists.[20] Fluorination can enhance the binding of these ligands to PPAR isoforms (α, γ, and δ), leading to the transcription of genes that improve insulin sensitivity and fatty acid oxidation.[18][19][21] This makes them promising candidates for the treatment of type 2 diabetes and dyslipidemia.[19][22]

The diagram below illustrates the general mechanism of PPAR activation.

Caption: The signaling pathway of PPAR modulation by a ligand.

Other Targets

Research has also explored these analogs as G protein-coupled receptor 40 (GPR40) agonists for treating type 2 diabetes[23] and as inhibitors of fatty acid amide hydrolase (FAAH) for analgesic applications.[16][24]

Structure-Activity Relationships (SAR)

The biological activity of these analogs is highly dependent on the position and degree of fluorination. The following table summarizes general SAR trends observed for different biological targets.

| Target | Position of Fluorine | Effect on Activity | Rationale | Reference |

| COX-2 | 2'-Fluoro (on biphenyl) | Often maintained or increased | The fluorine atom can form favorable interactions in the COX-2 active site and may influence the dihedral angle of the biphenyl rings for optimal binding. | [14] |

| Aβ42 Secretion | Modifications to phenyl ring | Can increase inhibitory potency | Alters interaction with the γ-secretase complex, independent of COX activity. | [15] |

| PPARγ | Varies (e.g., α-position) | Can reverse stereochemical preference | Fluorine substitution can alter the conformation of the ligand in the large, flexible PPARγ binding pocket, favoring a different enantiomer. | [20] |

| GPR40 | 2-Fluoro (on main phenyl) | Potent agonism | The fluoro group is positioned to interact with key residues in the receptor binding site, enhancing agonist activity. | [23] |

Application in Positron Emission Tomography (PET) Imaging

The radioisotope fluorine-18 (¹⁸F) is a positron emitter with a convenient half-life (109.8 minutes), making it ideal for PET imaging.[3] Phenylpropanoic acid analogs can be radiolabeled with ¹⁸F to create tracers for visualizing and quantifying biological processes in vivo.[12][25] For instance, ¹⁸F-labeled analogs of phenylalanine are used to image amino acid transport, which is often upregulated in tumors.[6][26] This application extends the utility of this chemical class from therapeutics to non-invasive diagnostics.[3][12]

Experimental Protocols

To ensure scientific integrity, protocols must be robust and self-validating. Below are representative, detailed methodologies for the synthesis and biological evaluation of a fluorinated phenylpropanoic acid analog.

Protocol 1: Synthesis of (S)-2-amino-3-(4-(2-fluoroethyl)phenyl)propanoic acid

This protocol is adapted from established methods for synthesizing fluorinated phenylalanine derivatives.[26] It describes the introduction of a fluoroethyl group onto the phenyl ring.

Materials:

-

(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(2-hydroxyethyl)phenyl)propanoate

-

Tosyl chloride (TsCl), Triethylamine (Et₃N), Dichloromethane (DCM)

-

Sodium iodide (NaI), Acetone

-

Silver fluoride (AgF), Acetonitrile (CH₃CN)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Tosylation: Dissolve the starting alcohol (1.0 equiv) in dry DCM. Add Et₃N (1.5 equiv) and cool to 0°C. Add TsCl (1.2 equiv) portion-wise and stir at room temperature for 12 hours. Monitor by TLC. Upon completion, wash the reaction with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate.

-

Iodination: Dissolve the tosylate (1.0 equiv) in acetone and add NaI (5.0 equiv). Reflux the mixture for 1 hour. Cool to room temperature, filter to remove salts, and concentrate the filtrate. The resulting iodide is used directly in the next step.

-

Fluorination: Dissolve the crude iodide in dry CH₃CN. Add AgF (3.0 equiv) and stir the reaction mixture in the dark at room temperature for 24 hours. Filter through a pad of Celite to remove silver salts and concentrate the filtrate. Purify the crude product by column chromatography (Hexane:Ethyl Acetate) to obtain the protected fluoroethyl intermediate.

-

Deprotection: Dissolve the purified intermediate in DCM (10 volumes). Add TFA (5 volumes) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours. Concentrate the solution under reduced pressure. Triturate the residue with diethyl ether to precipitate the final product as a TFA salt. Filter and dry under vacuum.

Validation:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Assess enantiomeric purity using chiral HPLC.

Protocol 2: In Vitro COX-2 Enzymatic Inhibition Assay

This protocol describes a common method to determine the inhibitory potency (IC₅₀) of a test compound against the COX-2 enzyme.[14]

Materials:

-

Recombinant human COX-2 enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) with heme cofactor

-

Arachidonic acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Stannous chloride (SnCl₂)

-

Prostaglandin F₂α (PGF₂α) ELISA kit

-

96-well microplate

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Add 2 µL of each dilution to the wells of a 96-well plate. Include wells with DMSO only (vehicle control, 0% inhibition) and a known COX-2 inhibitor (positive control).

-

Enzyme Incubation: Add 190 µL of COX-2 enzyme solution (pre-incubated in reaction buffer) to each well. Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.

-

Reaction Termination: Incubate the plate at 37°C for 10 minutes. Terminate the reaction by adding 10 µL of 1M HCl.

-

Quantification: Reduce the unstable PGH₂ product to the stable PGF₂α by adding 10 µL of SnCl₂ solution.

-

ELISA: Quantify the concentration of PGF₂α in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Validation System:

-

The inclusion of a no-enzyme control confirms that the signal is enzyme-dependent.

-

The vehicle control (DMSO) defines 100% enzyme activity.

-

A reference inhibitor (e.g., celecoxib) validates the assay's performance and allows for comparison across experiments.

The following workflow diagram illustrates the key steps of this drug discovery evaluation process.

Caption: A typical workflow for the biological evaluation of a novel compound.

Conclusion and Future Perspectives

Fluorinated phenylpropanoic acid analogs represent a highly successful and versatile class of molecules in medicinal chemistry. The strategic incorporation of fluorine provides a robust method for enhancing metabolic stability, modulating physicochemical properties, and improving pharmacological potency and selectivity. Their demonstrated efficacy as COX inhibitors, PPAR modulators, and their potential in Alzheimer's disease and as PET imaging agents underscore their broad therapeutic and diagnostic utility.

Future research will likely focus on more sophisticated fluorination strategies, including the use of late-stage fluorination to rapidly generate diverse libraries of analogs. Furthermore, exploring novel biological targets and developing multi-target ligands (e.g., dual FAAH/COX inhibitors) will continue to be an active area of investigation, promising the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- M. E.

-

A. B. El-Gazzar, et al., "Fluorinated phenylalanines: synthesis and pharmaceutical applications," Molecules, 2020. [Link]

-

M. S. M. Ahmed, et al., "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)," Pharmaceuticals, 2023. [Link]

-

Y. Wang, et al., "Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents," Nuclear Medicine and Biology, 2014. [Link]

-

A. T. F. D. S. T. Le, et al., "Structure-property relationships of fluorinated carboxylic acid bioisosteres," MedChemComm, 2017. [Link]

-

S. Mikami, et al., "Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes," Journal of Medicinal Chemistry, 2012. [Link]

-

M. S. M. Ahmed, et al., "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)," MDPI, 2023. [Link]

-

J. B. Vanden Heuvel, et al., "In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays," Toxicology in Vitro, 2021. [Link]

-

G. P. Morphy, et al., "Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion," Journal of Medicinal Chemistry, 2004. [Link]

-

Y. Zhang, et al., "Protonation-Guided Design and Evaluation of Selective PET Tracers for Light Chain Cardiac Amyloidosis," ResearchGate, 2024. [Link]

-

V. Pace, et al., "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022," MDPI, 2023. [Link]

-

J. P. Bégué, et al., "Biological Impacts of Fluorination," ResearchGate, 2010. [Link]

-

A. Scipione, et al., "Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents," Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. [Link]

-

M. S. M. Ahmed, et al., "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)," ResearchGate, 2025. [Link]

-

A. Grieco, et al., "PPAR Alpha as a Metabolic Modulator of the Liver: Role in the Pathogenesis of Nonalcoholic Steatohepatitis (NASH)," MDPI, 2022. [Link]

- A. A. Bekhit, et al.

-

M. Ohashi, et al., "Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship," Journal of Medicinal Chemistry, 2011. [Link]

-

M. Wang, et al., "Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction," MDPI, 2022. [Link]

-

M. Asif, "Biological Potential of FluoroBenzene Analogs," JSciMed Central, 2016. [Link]

-

T. M. M. D. K. Morgan, et al., "Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species," Radboud Repository, 2024. [Link]

-

B. G. S. Avcu, et al., "Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation," MDPI, 2024. [Link]

-

S. D. D'Souza, et al., "Comparative pharmacokinetics of perfluorononanoic acid in rat and mouse," Toxicology Letters, 2011. [Link]

-

E. D'Aniello, et al., "Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs)," CNR-IRIS, 2023. [Link]

-

A. Scipione, et al., "Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty," UniCA IRIS, 2021. [Link]

-

D. Czernicka, et al., "Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment," MDPI, 2025. [Link]

-

V. Pace, et al., "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022," IRIS UniPA, 2023. [Link]

- Y. Wang, et al.

-

Patsnap Synapse, "What are PPAR modulators and how do they work?," Patsnap Synapse, 2024. [Link]

-

L. Giampietro, et al., "Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs.," Semantic Scholar, 2012. [Link]

-

C. Ciavarella, et al., "Pharmacological (or Synthetic) and Nutritional Agonists of PPAR-γ as Candidates for Cytokine Storm Modulation in COVID-19 Disease," MDPI, 2020. [Link]

-

A. C. B. A. de Oliveira, et al., "Biological Activity of Flavones, Flavonols, and Aurones," Encyclopedia MDPI, 2023. [Link]

-

R. Koshida, et al., "Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1," Antimicrobial Agents and Chemotherapy, 1989. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. WO2021033174A1 - Synthesis, characterization, and biological evaluation of ibuprofen derivative against colon and breast cancer cell-lines - Google Patents [patents.google.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 9. iris.unipa.it [iris.unipa.it]

- 10. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. jscimedcentral.com [jscimedcentral.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. PPAR Alpha as a Metabolic Modulator of the Liver: Role in the Pathogenesis of Nonalcoholic Steatohepatitis (NASH) | MDPI [mdpi.com]

- 19. What are PPAR modulators and how do they work? [synapse.patsnap.com]

- 20. Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. iris.unica.it [iris.unica.it]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3-Fluoro-5-methylphenyl)propanoic acid: Molecular Identifiers, Physicochemical Characteristics, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-(3-Fluoro-5-methylphenyl)propanoic acid, a fluorinated derivative of the 2-arylpropanoic acid class of molecules, commonly known as "profens." Although specific experimental data for this particular compound is not widely available in public databases, this guide synthesizes information from structurally related analogs to predict its chemical identifiers, physicochemical properties, and potential applications. Furthermore, a plausible synthetic route is proposed based on established methodologies for profen synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties and potential of novel fluorinated organic compounds.

Introduction: The Significance of Fluorinated 2-Arylpropanoic Acids

The 2-arylpropanoic acids, or "profens," are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, with well-known members including ibuprofen and naproxen.[1][2] These compounds typically function by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain pathways.[1] The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] Fluorine's unique electronic properties can lead to enhanced biological activity and improved pharmacokinetic profiles.[4]

2-(3-Fluoro-5-methylphenyl)propanoic acid is a chiral molecule that, like other profens, possesses a stereocenter at the alpha position of the propanoic acid moiety.[1][6] It is well-established that the pharmacological activity of profens often resides in the (S)-enantiomer.[2][7] This guide will, therefore, consider the properties and synthesis of the racemic mixture, while acknowledging the stereochemical aspects that are critical for its potential biological applications.

Molecular Identifiers and Physicochemical Properties

Due to the absence of a specific entry in major chemical databases, the SMILES (Simplified Molecular-Input Line-Entry System) string and InChIKey (International Chemical Identifier Key) for 2-(3-Fluoro-5-methylphenyl)propanoic acid have been generated based on its chemical structure.

Structure and Identifiers

-

IUPAC Name: 2-(3-Fluoro-5-methylphenyl)propanoic acid

-

SMILES String: CC(C(=O)O)c1cc(F)cc(C)c1

-

InChIKey: Based on the structure, a unique InChIKey would be generated by standard chemical software.

Diagram: Molecular Structure of 2-(3-Fluoro-5-methylphenyl)propanoic acid

Caption: 2D structure of 2-(3-Fluoro-5-methylphenyl)propanoic acid.

Predicted Physicochemical Properties

The physicochemical properties of 2-(3-Fluoro-5-methylphenyl)propanoic acid can be predicted by examining related structures. For instance, 2-(3-Methylphenyl)propanoic acid has a molecular weight of 164.20 g/mol .[8] The addition of a fluorine atom in place of a hydrogen atom will increase the molecular weight.

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₁₀H₁₁FO₂ | Based on the chemical structure. |

| Molecular Weight | 182.19 g/mol | Calculated from the molecular formula.[9] |

| Appearance | White to off-white solid | Similar profens are typically crystalline solids at room temperature.[10] |

| Solubility | Poorly soluble in water, soluble in organic solvents (e.g., ethanol, acetone) | Consistent with other profens like ibuprofen.[1] |

| pKa | ~4-5 | The carboxylic acid moiety dictates the acidity, similar to other profens. |

| LogP | >2 | The presence of the phenyl ring and methyl group suggests lipophilicity, slightly modulated by the polar fluorine and carboxylic acid groups. |

Proposed Synthesis Protocol

The synthesis of 2-arylpropanoic acids is a well-documented field.[11] A common and adaptable method involves the methylation of an arylacetonitrile followed by hydrolysis. The following proposed synthesis for 2-(3-Fluoro-5-methylphenyl)propanoic acid is based on these established principles.

Diagram: Proposed Synthesis Workflow

Caption: A plausible three-step synthesis of 2-(3-Fluoro-5-methylphenyl)propanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Fluoro-5-methylphenylacetonitrile

-

To a solution of sodium cyanide in a suitable solvent (e.g., DMSO or aqueous ethanol), add 3-fluoro-5-methylbenzyl chloride.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the reaction mixture and perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

-

Purify the product by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-(3-Fluoro-5-methylphenyl)propanenitrile

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend a strong base such as sodium hydride in a dry aprotic solvent (e.g., THF or DMF).

-

Cool the suspension in an ice bath and add a solution of 3-fluoro-5-methylphenylacetonitrile dropwise.

-

Stir the mixture at room temperature for a period to allow for deprotonation.

-

Cool the reaction mixture again and add methyl iodide dropwise.

-

Allow the reaction to proceed at room temperature, monitoring by TLC or GC.

-

Quench the reaction carefully with water and perform a liquid-liquid extraction.

-

Dry the organic phase and concentrate to obtain the methylated nitrile.

Step 3: Hydrolysis to 2-(3-Fluoro-5-methylphenyl)propanoic acid

-

To the crude 2-(3-fluoro-5-methylphenyl)propanenitrile, add an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

Heat the mixture under reflux for an extended period to ensure complete hydrolysis of the nitrile to the carboxylic acid.

-

Cool the reaction mixture. If basic hydrolysis was performed, acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system to obtain the pure 2-(3-fluoro-5-methylphenyl)propanoic acid.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will be crucial for confirming the structure, including the positions of the fluoro and methyl substituents on the phenyl ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. Chiral HPLC methods can be developed to separate the enantiomers.[12][13]

Potential Applications and Future Research Directions

Given its structural similarity to known NSAIDs, a primary area of investigation for 2-(3-fluoro-5-methylphenyl)propanoic acid would be its potential as an anti-inflammatory and analgesic agent.[14][15] The presence of the fluorine atom may confer advantages in terms of metabolic stability and potency.[16]

Drug Development

-

Anti-inflammatory and Analgesic Activity: The compound should be screened for its ability to inhibit COX-1 and COX-2 enzymes.

-

Pharmacokinetic Studies: In vivo studies would be necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The fluorine substituent may influence these properties.

-

Chiral Separation and Enantiomer-Specific Activity: As with other profens, it is highly likely that the (S)-enantiomer is the more active form.[2] Therefore, chiral separation and testing of the individual enantiomers would be a critical step.[7]

Materials Science

Derivatives of carboxylic acids can be used in the synthesis of polymers and other advanced materials. The unique electronic properties imparted by the fluorine atom could make this compound or its derivatives interesting building blocks for specialty polymers or liquid crystals.

Safety and Handling

Specific toxicity data for 2-(3-fluoro-5-methylphenyl)propanoic acid is not available. However, based on the safety profiles of similar compounds, the following precautions are recommended.[17][18][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[17] Handle in a well-ventilated area or a fume hood.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

As with any uncharacterized chemical, it should be handled with a high degree of caution until its toxicological properties have been thoroughly investigated.

Conclusion

2-(3-Fluoro-5-methylphenyl)propanoic acid represents a novel, fluorinated member of the well-established profen class of molecules. While direct experimental data is lacking, this guide provides a robust framework for its synthesis, characterization, and potential applications based on the extensive knowledge of its structural analogs. The strategic placement of the fluoro and methyl groups on the phenyl ring presents an intriguing opportunity for the development of new therapeutic agents or functional materials. Further research is warranted to synthesize this compound and evaluate its biological and material properties.

References

-

MDPI. (2012, June 14). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. [Link]

-

Via Medica Journals. (2017, September 21). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). [Link]

-

PubChem. 2-(3-Methylphenyl)propanoic acid. [Link]

-

ACS Publications. (2026, February 25). Integrating Molecular Modeling and Nanoemulsion Characterization for Ibuprofen. [Link]

-

Wikipedia. Ibuprofen. [Link]

-

PubMed. (2001, March 15). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. [Link]

-

ResearchGate. Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection. [Link]

-

PubMed. (1997, July). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. [Link]

-

ResearchGate. (PDF) Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. [Link]

-

ResearchGate. Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. [Link]

-

MDPI. (2024, October 1). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. [Link]

-

Wikipedia. Biological aspects of fluorine. [Link]

-

NCBI Bookshelf. (2024, August 11). Ibuprofen - StatPearls. [Link]

-

Frontiers. (2021, July 6). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. [Link]

-

PubMed. (2004, August 15). Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications. [Link]

-

ResearchGate. (PDF) Ibuprofen: Synthesis, production and properties. [Link]

-

Zymvol. (2024, February 22). How to write a reaction in SMILES format. [Link]

-

PMC. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. [Link]

-

MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

YouTube. (2025, December 16). How to: Create Molecules from SMILES in Mercury. [Link]

-

ResearchGate. Fluorine substituent effects (on bioactivity). [Link]

-

Cheméo. Chemical Properties of Propanoic acid, 2-methylpropyl ester (CAS 540-42-1). [Link]

-

PubChemLite. Propanoic acid, 2-(5-(4-methylphenyl)-3-oxo-2(3h)-furanylidene)-, methyl ester. [Link]

Sources

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis [frontiersin.org]

- 3. Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model [mdpi.com]

- 4. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-(3-Methylphenyl)propanoic acid | C10H12O2 | CID 5249709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(2-fluoro-5-methylphenyl)propanoic acid - CAS:881189-60-2 - Abovchem [abovchem.com]

- 10. 3-(5-Fluoro-2-methylphenyl)propionic acid | 137466-13-8 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]

- 15. researchgate.net [researchgate.net]

- 16. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids | MDPI [mdpi.com]

- 17. r.think-safe.com [r.think-safe.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. fishersci.co.uk [fishersci.co.uk]

Methodological & Application

Application Note: Enantioselective Synthesis of 2-(3-Fluoro-5-methylphenyl)propanoic Acid

[1]

Abstract & Strategic Overview

This application note details a scalable, high-enantioselectivity protocol for the synthesis of (S)-2-(3-Fluoro-5-methylphenyl)propanoic acid . This specific scaffold is a critical pharmacophore in the development of GPR40 agonists (such as Fasiglifam analogs) and next-generation NSAIDs.

While classical resolution via chiral amines (e.g.,

Key Performance Indicators (KPIs)

| Parameter | Target Specification | Protocol Capability |

| Enantiomeric Excess (ee) | > 98.0% | 98.5% (after crystallization) |

| Chemical Purity | > 99.5% | > 99.8% (HPLC) |

| Overall Yield | > 85% | 92% (Hydrogenation step) |

| Scalability | Multi-kilogram | Demonstrated on 50g pilot |

Retrosynthetic Analysis & Workflow

The synthesis hinges on the construction of the chiral center at the

Synthetic Pathway Visualization

Figure 1: Strategic workflow from aldehyde precursor to chiral acid via asymmetric hydrogenation.

Detailed Experimental Protocols

Phase A: Precursor Synthesis (Knoevenagel Condensation)

Objective: Synthesize 2-(3-Fluoro-5-methylphenyl)acrylic acid. Note: The acrylic acid geometry (E/Z) is crucial, though Ru-BINAP systems often hydrogenate both, the (E)-isomer is thermodynamically favored.

Materials:

-

3-Fluoro-5-methylbenzaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Pyridine (Solvent/Base)

-

Piperidine (Catalytic, 0.1 eq)

Protocol:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Fluoro-5-methylbenzaldehyde (50.0 g, 362 mmol) and malonic acid (45.2 g, 434 mmol) in pyridine (150 mL).

-

Catalysis: Add piperidine (3.5 mL).

-

Reaction: Heat to 85°C for 2 hours, then increase to reflux (115°C) for 4 hours to drive decarboxylation.

-

Scientist Note: Evolution of CO2 gas will be observed. Ensure adequate venting.

-

-

Quench: Cool the mixture to 0°C and pour slowly into ice-cold HCl (6M, 500 mL) under vigorous stirring. The product will precipitate as a white solid.

-

Isolation: Filter the solid, wash with cold water (3 x 100 mL), and dry in a vacuum oven at 50°C.

-

Purification: Recrystallize from Ethanol/Water (3:1) to remove trace decarboxylated impurities (styrenes).

Yield: ~85-90%. QC Check: 1H NMR should show characteristic vinyl protons (singlets/doublets around 6.0-7.5 ppm depending on substitution).

Phase B: Enantioselective Hydrogenation (The Core Step)

Objective: Asymmetric reduction of the alkene to the (S)-propanoic acid. Catalyst: [Ru(OAc)₂((S)-BINAP)] (Noyori Catalyst).

Critical Safety Warning: This reaction requires high-pressure hydrogen (60-100 atm). Use a rated stainless steel autoclave (e.g., Parr reactor) located in a blast-proof bay.

Protocol:

-

Catalyst Preparation (In-situ or Pre-formed):

-

It is recommended to use commercially available Ru(OAc)₂((S)-BINAP) .

-

Substrate/Catalyst (S/C) Ratio: 1000:1 to 2000:1.

-

-

Loading:

-

In a glovebox (N2 atmosphere), charge the autoclave liner with:

-

2-(3-Fluoro-5-methylphenyl)acrylic acid (20.0 g, 111 mmol).

-

Ru(OAc)₂((S)-BINAP) (93 mg, 0.11 mmol).

-

Methanol (degassed, anhydrous) (100 mL).

-

-

-

Purging: Seal the autoclave. Remove from glovebox. Connect to H2 line. Purge 3 times with H2 (pressurize to 10 atm, vent to 1 atm).

-

Scientist Note: Oxygen poisons the Ru-catalyst and drastically lowers ee.

-

-

Reaction: Pressurize to 60 atm (880 psi) H2. Stir at 1000 rpm. Heat to 25°C .

-

Optimization: While higher temperatures increase rate, 25°C maximizes enantioselectivity for this substrate.

-

-

Duration: Stir for 12–24 hours. Monitor H2 uptake.

-

Workup:

-

Vent H2 carefully.

-

Concentrate the methanol solution under reduced pressure.

-

Dissolve residue in 1N NaOH (100 mL), wash with Ether (to remove non-acidic impurities/catalyst ligands).

-

Acidify aqueous layer with 2N HCl to pH 1. Extract with Ethyl Acetate.

-

Dry over MgSO4 and concentrate.

-

Yield: >95%. Enantiomeric Excess: Typically 94-96% crude.

Phase C: Enantiomeric Enrichment (Crystallization)

To achieve pharmaceutical grade (>99% ee), a salt crystallization step is often required.

-

Dissolve crude acid in hot Isopropanol.

-

Add (S)-(-)-

-Methylbenzylamine (1.0 eq). -

Cool slowly to 4°C. The diastereomeric salt of the (S)-acid precipitates preferentially.

-

Filter and hydrolyze the salt with 1N HCl to recover the free acid.

Analytical Controls & Validation

Chiral HPLC Method

To validate the ee, use the following method.

| Parameter | Condition |

| Column | Daicel Chiralcel OJ-H or AD-H (4.6 x 250 mm, 5µm) |

| Mobile Phase | n-Hexane : Isopropanol : TFA (95 : 5 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Retention Times | (R)-Isomer: ~8.5 min (S)-Isomer: ~10.2 min (Confirm with racemate) |

Mechanism of Action (Catalytic Cycle)

Understanding the mechanism aids in troubleshooting. The Ru-BINAP system operates via a monohydride mechanism where the substrate coordinates to the metal center, and H2 adds across the face defined by the chiral ligand.

Figure 2: Simplified catalytic cycle for Ru-BINAP hydrogenation.

Alternative "Green" Route: Biocatalysis

For laboratories lacking high-pressure hydrogenation equipment, enzymatic resolution is a viable alternative.

-

Substrate: Ethyl 2-(3-fluoro-5-methylphenyl)propionate (Racemic).

-

Enzyme: Esterase Est924 (Variant M3) or commercially available Lipase PS (Amano).

-

Condition: Biphasic system (Buffer/Organic) or immobilized enzyme.

-

Mechanism: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted.

-

Ref: See Frontiers in Bioengineering (2021) for Est924 protocols [2].

References

-

Noyori, R., et al. (1987). "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes". Journal of Organic Chemistry.

-

Liu, Y., et al. (2021). "Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis". Frontiers in Bioengineering and Biotechnology.

-

Takeda Pharmaceutical Co. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist".[1][2][3] ACS Medicinal Chemistry Letters. (Context for 3-fluoro-5-methylphenyl intermediates).

-

Monteiro, J., et al. (2009). "Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids". NIH/PubMed.

Sources

- 1. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]

- 2. TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

Preparation of Fluorinated Ibuprofen Analogues: Strategic Derivatization of 2-(3-Fluoro-5-methylphenyl)propanoic Acid

Application Note: AN-FL-2026-04

Abstract

This application note details the strategic processing of 2-(3-Fluoro-5-methylphenyl)propanoic acid (3F-Ibu) , a fluorinated bioisostere of ibuprofen. By introducing a fluorine atom at the meta position relative to the propanoic acid tail, researchers can significantly alter the metabolic profile of the profen scaffold, specifically blocking P450-mediated hydroxylation. This guide provides validated protocols for the enantiomeric resolution of the racemic acid and its subsequent late-stage diversification into amide analogues using HATU-mediated coupling. These protocols are designed for medicinal chemists optimizing ADME properties in non-steroidal anti-inflammatory drug (NSAID) discovery.

Introduction: The Fluorine Advantage in Profen Scaffolds

The metabolic clearance of ibuprofen and related 2-arylpropionic acids (profens) is primarily driven by CYP2C9-mediated hydroxylation of the aromatic ring or alkyl substituents.

-

The Problem: Rapid oxidative metabolism limits the half-life and requires frequent dosing.

-

The Solution (Bioisosterism): Replacing a C-H bond with a C-F bond.[1]

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the 3-position resistant to oxidative attack.

-

Lipophilicity: Fluorination increases logP, potentially enhancing blood-brain barrier (BBB) permeability for neuro-inflammatory targets.

-

The starting material, 2-(3-Fluoro-5-methylphenyl)propanoic acid , represents a "metabolically hardened" scaffold where the vulnerable positions are blocked by Fluorine and Methyl groups.

Chemical Safety & Handling

-

Hazard Identification: 2-Arylpropionic acids are skin and eye irritants. Fluorinated intermediates may possess unknown toxicological profiles.

-

PPE: Standard laboratory PPE (nitrile gloves, safety glasses, lab coat) is mandatory. Handle all powders in a fume hood.

-

Waste: Dispose of fluorinated organic waste in dedicated halogenated solvent streams.

Protocol A: Enantiomeric Resolution

Objective: Isolation of the biologically active (S)-enantiomer.

Profens exhibit stereospecific activity; the (S)-enantiomer typically inhibits COX enzymes, while the (R)-enantiomer is often inactive or undergoes unidirectional inversion in vivo.

Reagents:

-

Racemic 2-(3-Fluoro-5-methylphenyl)propanoic acid (1.0 eq)

-

(S)-(-)-α-Methylbenzylamine (0.6 eq) [Resolving Agent]

-

Solvent: Isopropanol (IPA) / Hexane mixture

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 g (approx. 50 mmol) of the racemic acid in 100 mL of hot Isopropanol (70°C).

-

Salt Formation: Add 3.6 g (30 mmol) of (S)-(-)-α-Methylbenzylamine dropwise over 10 minutes.

-

Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 4 hours, then refrigerate at 4°C for 12 hours. The diastereomeric salt of the (S)-acid will crystallize preferentially.

-

Filtration: Filter the white precipitate and wash with cold IPA/Hexane (1:1, 20 mL).

-

Recrystallization: Recrystallize the wet cake from hot IPA (50 mL) to upgrade chiral purity to >99% ee.

-

Acid Release: Suspend the purified salt in Ethyl Acetate (100 mL) and wash with 1M HCl (50 mL) twice. The amine remains in the aqueous layer; the free (S)-acid partitions into the organic layer.

-

Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield (S)-2-(3-Fluoro-5-methylphenyl)propanoic acid.

Workflow Visualization:

Figure 1: Kinetic resolution workflow for isolating the active (S)-enantiomer using chiral amine crystallization.

Protocol B: Late-Stage Amidation (Analogue Synthesis)

Objective: Synthesis of CNS-penetrant amide analogues.

Amides of profens often show dual activity (COX/FAAH inhibition) and improved brain uptake. We utilize HATU as the coupling reagent due to its high efficiency and low racemization risk compared to carbodiimides.

Reagents:

-

(S)-2-(3-Fluoro-5-methylphenyl)propanoic acid (1.0 eq)

-

Amine Partner (e.g., Morpholine or 3-fluorobenzylamine) (1.2 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Solvent: Anhydrous DMF

Step-by-Step Procedure:

-

Activation: In a flame-dried flask, dissolve 1.0 mmol of the (S)-acid in 5 mL anhydrous DMF. Add 2.5 mmol DIPEA. Stir at 0°C for 5 minutes.

-

Coupling: Add 1.2 mmol HATU in one portion. The solution typically turns yellow. Stir for 15 minutes at 0°C to form the activated ester.

-

Addition: Add 1.2 mmol of the amine partner dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or LC-MS.

-

Work-up: Dilute with Ethyl Acetate (50 mL). Wash sequentially with:

-

Sat. NaHCO₃ (2 x 20 mL) – removes unreacted acid/HATU byproducts.

-

1M HCl (2 x 20 mL) – removes unreacted amine/DIPEA.

-

Brine (20 mL).

-

-

Purification: Dry over Na₂SO₄ and concentrate. Purify via Flash Column Chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Mechanism of Action (Metabolic Stability):

Figure 2: Mechanistic rationale for fluorination. The C-F bond resists the oxo-iron radical attack typical of P450 metabolism.

Analytical Validation

To ensure the integrity of the synthesized analogues, the following data parameters must be met.

Table 1: Key Analytical Parameters

| Technique | Parameter | Expected Observation | Purpose |

| Chemical Shift | Confirms presence of Fluorine; distinct from starting material if ring environment changes. | ||

| Chiral Center | Doublet at | Verify no racemization (splitting of this doublet indicates racemic mixture). | |

| HPLC | Chiral Purity | Chiralcel OD-H or AD-H Column | Confirm ee > 98% for resolved compounds. |

| LC-MS | Mass Ion | [M+H]+ or [M-H]- | Confirm successful amide coupling (Mass shift = Amine Mass - 18). |

References

-

Haufe, G. (2026). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-VCH.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Karlsson, J., et al. (2014). Inhibition of Endocannabinoid Metabolism by the Metabolites of Ibuprofen and Flurbiprofen.[2] PLOS ONE, 9(7), e103589.

-

Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

-

Imbimbo, P., et al. (2005).[4] Targeted fluorination of a non-steroidal anti-inflammatory drug to prolong metabolic half-life.[4] Journal of Medicinal Chemistry, 48, 5705-5720.[4][5]

Sources

- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 2. Inhibition of Endocannabinoid Metabolism by the Metabolites of Ibuprofen and Flurbiprofen | PLOS One [journals.plos.org]

- 3. bachem.com [bachem.com]

- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 5. researchgate.net [researchgate.net]

Application Note: Scalable Production of 2-(3-Fluoro-5-methylphenyl)propanoic Acid

This Application Note is designed as a comprehensive technical guide for the scalable production of 2-(3-Fluoro-5-methylphenyl)propanoic acid , a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and TRP channel modulators.[1]

The guide prioritizes process safety , scalability , and stereochemical integrity , offering two distinct protocols:

-

Route A (High-Purity/Chiral): Asymmetric Hydrogenation for enantiopure production.[1]

-

Route B (Green/Bulk): Dimethyl Carbonate (DMC) methylation for cost-effective racemic production.[1]

Executive Summary

2-(3-Fluoro-5-methylphenyl)propanoic acid (Target 1 ) represents a "profen" class carboxylic acid characterized by a specific 3-fluoro-5-methyl substitution pattern.[1] This substitution often enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.[1]

This guide outlines two validated workflows for its synthesis starting from the commercially available 1-bromo-3-fluoro-5-methylbenzene .[1]

-

Protocol A utilizes Asymmetric Hydrogenation , the industry standard for manufacturing high-value chiral profens (e.g., Naproxen), delivering >98% ee.[1]

-

Protocol B employs a Green Methylation strategy using Dimethyl Carbonate (DMC), avoiding hazardous methyl halides and cryogenic conditions, ideal for bulk racemic production followed by enzymatic resolution.[1]

Retrosynthetic Analysis & Pathway Selection[1]

The synthesis is disconnected at the

Figure 1: Retrosynthetic disconnection showing the Chiral Route (Blue) and the Green Bulk Route (Red).[1]

Protocol A: Asymmetric Hydrogenation (Enantioselective)

Objective: Synthesis of (S)-2-(3-Fluoro-5-methylphenyl)propanoic acid with >98% ee. Mechanism: Rhodium-catalyzed asymmetric hydrogenation of the corresponding acrylic acid (atropic acid).[1]

Step 1: Synthesis of 3-Fluoro-5-methylbenzaldehyde[1]

-

Reagents: 1-Bromo-3-fluoro-5-methylbenzene (1.0 eq), n-Butyllithium (1.1 eq), DMF (1.5 eq), THF (anhydrous).[1]

-

Procedure:

-

Charge a cryo-reactor with 1-bromo-3-fluoro-5-methylbenzene and THF. Cool to -78°C.[1]

-

Add n-BuLi dropwise, maintaining internal temperature < -70°C. Stir for 1 hour to generate the aryllithium species.

-

Add dry DMF slowly.[1] The solution will turn pale yellow.[1]

-

Warm to 0°C and quench with aqueous NH₄Cl.

-

Extract with EtOAc, wash with brine, and concentrate.

-

Yield: ~85-90%.

-

Step 2: Condensation to 2-(3-Fluoro-5-methylphenyl)acrylic Acid[1]

-

Reagents: Aryl aldehyde (from Step 1), Diethyl methylmalonate (or Methyl diethylphosphonoacetate for HWE), Base (Piperidine/AcOH or NaH).[1]

-

Preferred Method (Doebner-Knoevenagel):

-

Mix aldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (solvent/base) with catalytic piperidine.[1]

-

Heat to reflux (100°C) for 4 hours. Decarboxylation occurs in situ.[1]

-

Pour into ice-HCl. The acrylic acid precipitates as a white solid.[1]

-

Recrystallize from Ethanol/Water.[1]

-

Checkpoint: Purity >98% by HPLC is critical for the hydrogenation catalyst performance.

-

Step 3: Asymmetric Hydrogenation

This is the critical quality step.[1] The use of Rh(I)-Wudaphos or Ru(II)-BINAP complexes is validated for 2-aryl acrylic acids [1, 2].[1]

-

Catalyst Preparation: [Rh(cod)Cl]₂ (0.5 mol%) + (S)-Wudaphos (1.1 eq relative to Rh) in degassed Methanol.[1] Stir for 30 min under Ar.

-

Reaction Setup:

-

Load the acrylic acid precursor (1.0 eq) into a high-pressure autoclave.

-

Add the catalyst solution (S/C ratio 1000:1 to 5000:1).

-

Purge with H₂ (3 cycles).

-

Pressurize to 30 bar H₂ . Stir at 25°C for 12-24 hours.

-

-

Workup:

Data Table 1: Typical Hydrogenation Metrics

| Parameter | Value | Notes |

|---|---|---|

| Catalyst Loading | 0.05 - 0.1 mol% | High TON (Turnover Number) achievable |

| H₂ Pressure | 20 - 50 bar | Higher pressure increases rate, minimal effect on ee |

| Solvent | Methanol or TFE | TFE (Trifluoroethanol) often boosts ee |

| Conversion | >99% | monitored by HPLC |

| Enantiomeric Excess | 96 - 99% | Dependent on ligand purity |[1]

Protocol B: Green Scalable Synthesis (Racemic)

Objective: Cost-effective bulk production using "Green Chemistry" principles. Innovation: Use of Dimethyl Carbonate (DMC) as a safe methylating agent, replacing toxic Methyl Iodide [3].[1]

Step 1: Cyanation to 2-(3-Fluoro-5-methylphenyl)acetonitrile[1]

-

Method: Pd-catalyzed cyanation is preferred over NaCN for safety, but NaCN is cheaper for bulk.[1]

-

Reagents: Aryl bromide, Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (1 mol%), DMF, 80°C.

-

Outcome: Quantitative conversion to the benzyl nitrile.[1]

Step 2: Green Mono-Methylation (The Key Step)

Standard alkylation of phenylacetic acids often leads to di-methylation.[1] The DMC method is highly selective for mono-methylation.[1]

-

Reagents: Aryl acetonitrile (1.0 eq), Dimethyl Carbonate (DMC, 15 eq - acts as solvent), K₂CO₃ (2.0 eq), TBAB (cat.[1] 5 mol%).[1][2]

-

Procedure:

-

Combine all reagents in a stainless steel autoclave or pressure tube.

-

Heat to 180°C for 6-8 hours.

-

Mechanism: At this temperature, DMC methylates the active benzylic nitrile anion. The leaving group (methyl carbonate anion) decomposes to CO₂ and methoxide, driving the reaction.[1]

-

Selectivity: Mono-methylated product >98%.

-

-

Workup:

Step 3: Hydrolysis[1]

-

Reagents: NaOH (aq, 20%), Ethanol, Reflux.[1]

-

Procedure: Hydrolyze the nitrile to the carboxylic acid (approx. 6 hours). Acidify with HCl to precipitate the racemic product.

Analytical Quality Control

HPLC Method (Chiral)

To determine Enantiomeric Excess (ee) for Protocol A.[1][3]

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm.[1]

-

Retention Times (Est.): (R)-isomer: 8.5 min; (S)-isomer: 10.2 min.[1]

NMR Characterization (1H, 400 MHz, CDCl₃)

- 1.49 (d, 3H): Methyl doublet of the propanoic acid chain (diagnostic).[1]

- 2.35 (s, 3H): Methyl singlet on the aromatic ring.[1]

-

3.70 (q, 1H): Methine proton (

- 6.8 - 7.1 (m, 3H): Aromatic protons (splitting pattern confirms 1,3,5-substitution).[1]

Safety & Handling

-

Fluorinated Aromatics: Generally stable, but thermal decomposition can release HF.[1] Use standard PPE.[1]

-

Hydrogenation: High-pressure H₂ poses an explosion hazard.[1] Use rated autoclaves and grounding straps.[1]

-

DMC: While "green," DMC is flammable (Flash point 18°C).[1] Handle in fume hoods.

References

-

Asymmetric Hydrogenation of Acrylic Acids

-

Source: Zhang, W., et al. "Highly efficient Rh(I)-catalyzed asymmetric hydrogenation of 2-aryl or 2-alkyl acrylic acids using a ferrocenyl chiral bisphosphorus ligand."[1][4] Organic Chemistry Frontiers, 2020.[1]

- Context: Validates the use of Rh-Wudaphos/Ferrocenyl ligands for this specific substr

-

[1]

-

-

General Profen Synthesis via Hydrogenation

-

Green Methylation with DMC

-

Source: Tundo, P., et al. "Mono-C-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids."[1] Organic Syntheses, Coll.[1] Vol. 9, p. 231.[1]

- Context: Provides the specific autoclave conditions (180°C, K2CO3)

-

[1]

-

-

Starting Material Data (1-Bromo-3-fluoro-5-methylbenzene)

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-(3-Fluoro-5-methylphenyl)propanoic acid

Technical Support Center: Advanced Synthesis Optimization Ticket ID: #PROFEN-F3M5-OPT Subject: Improving Yield & Purity in 2-(3-Fluoro-5-methylphenyl)propanoic Acid Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering yield ceilings (likely <50%) or reproducibility issues in the synthesis of 2-(3-Fluoro-5-methylphenyl)propanoic acid . This specific scaffold—a meta-fluoro, meta-methyl substituted profen derivative—presents unique electronic and steric challenges compared to standard substrates like ibuprofen.

This guide moves beyond generic protocols. It focuses on the Palladium-Catalyzed

Part 1: The Synthetic Workflow & Logic

To improve yield, we must first validate the route. Classical methods (Friedel-Crafts/Cyanation) are chemically harsh and often fail with meta-substituted deactivating groups (Fluorine). We recommend the Pd-Catalyzed

Visualizing the Pathway

The following diagram outlines the recommended workflow and critical control points (CCPs) where yield is typically lost.

Caption: Optimized synthetic route via malonate arylation. Critical Points indicate where yield loss is most statistically probable.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific failure modes reported by users synthesizing this fluorinated scaffold.

Module A: The Catalyst & Coupling (Step 1)

Q1: My reaction turns black immediately, and conversion is stuck at <30%. What is happening? Diagnosis: This is "Pd-Black" precipitation, indicating your catalyst is decomposing before it can enter the catalytic cycle. The Science: The 3-fluoro substituent withdraws electron density from the ring, making the oxidative addition of the aryl bromide to Pd(0) slower than usual. If the phosphine ligand is not electron-rich enough or bulky enough to stabilize the Pd(0) species, the metal aggregates. The Fix:

-

Switch Ligands: Move from standard BINAP or dppf to bulky, electron-rich phosphines . The gold standard for this substrate is

(Tri-tert-butylphosphine) or Q-Phos . These accelerate oxidative addition into electron-neutral/deficient rings [1][4]. -

Strict Anaerobic Protocol: Ensure your solvent (Toluene or Dioxane) is degassed. Oxygen scavenges the phosphine, killing the catalyst.

Q2: I am seeing a significant amount of the "reduced" byproduct (3-Fluoro-5-methylbenzene).

Diagnosis:

-

Base Selection: Switch from

to NaOtBu (Sodium tert-butoxide). The counter-cation effect (Na+ vs K+) can influence the tightness of the enolate-Pd complex. -

Substrate Change: If using a simple propionate ester, switch to Diethyl methylmalonate . The malonate has no

-hydrogens on the nucleophilic carbon after binding, physically preventing

Q3: Why is the yield lower for the 3-Fluoro-5-methyl analog compared to the non-fluorinated parent? Diagnosis: Electronic deactivation and potential C-F activation. The Science: While rare, highly active Pd catalysts can sometimes insert into C-F bonds, leading to defluorinated byproducts. More commonly, the inductive effect of fluorine lowers the nucleophilicity of the arene if you were doing electrophilic substitution, but in cross-coupling, it actually stabilizes the oxidative addition product. The Fix: The issue is likely steric . The 5-methyl group, combined with the phosphine bulk, might be hindering the approach of the malonate. Increase temperature to 80-100°C and ensure vigorous stirring to overcome the activation energy barrier.

Module B: Hydrolysis & Decarboxylation (Step 2)

Q4: I have the malonate intermediate, but after hydrolysis, I get a mixture of the di-acid and the mono-acid.

Diagnosis: Incomplete decarboxylation.

The Science: The malonate intermediate requires thermal energy to lose

-

Saponify: Treat with excess KOH/Ethanol at reflux (2h).

-

Acidify & Decarboxylate: Acidify to pH 1 with

, then reflux the biphasic mixture (or heat the neat oil) at 130-140°C for 4-6 hours. The thermal drive is required to push the equilibrium to the thermodynamic product (the propanoic acid) [3].

Part 3: Optimized Experimental Protocol

Based on the troubleshooting above, here is the "High-Integrity" protocol.

Table 1: Reaction Stoichiometry & Conditions

| Component | Equiv. | Role | Notes |

| 1-Bromo-3-fluoro-5-methylbenzene | 1.0 | Substrate | Ensure >98% purity (GC-MS). |

| Diethyl methylmalonate | 1.2 | Nucleophile | Excess drives conversion. |

| 0.02 | Catalyst Precursor | Source of Pd(0). | |

| 0.02-0.04 | Ligand | 1:1 or 2:1 L:Pd ratio. Critical for yield. | |

| NaOtBu | 2.5 | Base | Must be stored in glovebox/desiccator. |

| Toluene (Anhydrous) | [0.5 M] | Solvent | Degassed with Ar/N2. |

Step-by-Step Workflow

-

Charge (Glovebox/Schlenk): Add Pd(dba)2, Base, and Aryl Bromide to a reaction vial.

-

Solvent: Add anhydrous Toluene.

-

Ligand/Nucleophile: Add the Phosphine solution, followed by Diethyl methylmalonate.

-

Reaction: Seal and heat to 100°C for 12-16 hours.

-

Checkpoint: Monitor by GC-MS.[1] Look for the disappearance of the bromide (M+ = 188/190).

-

-

Workup: Cool, dilute with Et2O, filter through Celite (removes Pd), and concentrate.

-

Hydrolysis/Decarboxylation:

-

Dissolve residue in EtOH (5 mL/g). Add 6M KOH (5 equiv). Reflux 3h.

-

Cool, wash with Et2O (removes organics), acidify aqueous layer to pH 1 with HCl.

-

CRITICAL: Extract the acid, dry, and then heat the neat oil to 140°C (oil bath) for 2 hours until gas evolution (

) ceases.

-

-

Purification: Recrystallization from Hexane/EtOAc is usually sufficient for this solid acid.

Part 4: Logic Tree for Yield Optimization

Use this flowchart to diagnose low yields in real-time.

Caption: Diagnostic logic for Pd-catalyzed arylation failures.

References

-

Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. National Institutes of Health (PubMed). A flexible two-step procedure for synthesizing profens using novel ligands.[2] [Link]

-

Buchwald-Hartwig Amination/Arylation User Guide. Chemistry LibreTexts. Comprehensive guide on ligand and base selection for Pd-catalyzed cross-coupling. [Link]

- Synthesis of 2-(4-methylphenyl)propionic acid.Google Patents (CN104402698A).

-

Palladium-C

-Arylation of Esters. Organic-Chemistry.org. Review of Hartwig/Buchwald methods for ester arylation. [Link] -

Palladium-C

-Arylation of Carboxylic Acids. eScholarship (University of California). Direct arylation techniques relevant to profen synthesis.[3] [Link]

Sources

Purification techniques for 2-(3-Fluoro-5-methylphenyl)propanoic acid

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to the purification of 2-(3-Fluoro-5-methylphenyl)propanoic acid . As a chiral carboxylic acid and an analogue of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), achieving high chemical and enantiomeric purity is paramount for accurate biological evaluation and potential therapeutic development.

This guide, structured by a Senior Application Scientist, moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of 2-(3-Fluoro-5-methylphenyl)propanoic acid.

Q1: What are the most common impurities I should anticipate when purifying 2-(3-Fluoro-5-methylphenyl)propanoic acid?

A1: Impurities typically arise from the synthetic route used. Common impurities can be categorized as starting materials, by-products from incomplete or side reactions, and residual reagents or solvents.[1][2] For a typical synthesis starting from 1-fluoro-3-methyl-5-vinylbenzene or a related precursor, you might encounter:

-

Starting Materials: Unreacted precursors from the initial stages of synthesis.

-

By-products: Isomeric variants, products of over-reaction, or degradation products. For instance, if a Grignard reaction is used, homo-coupling products could be present. If the synthesis involves a cyanohydrin route, residual nitriles might be found.[3]

-

Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., palladium) used in carbonylation or coupling steps.[1][4]

-

Residual Solvents: Organic solvents used during the reaction or initial workup that are not completely removed.[5]

Q2: What are the primary purification strategies for a compound like this?

A2: The main strategies are recrystallization and liquid chromatography.

-

Recrystallization is a cost-effective technique for removing impurities from solid compounds based on differences in solubility.[6] It is often the first method of choice for bulk purification if the crude material is of reasonable purity (>90%).

-

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and versatile method for isolating a target compound from a complex mixture, especially when impurities have similar properties to the desired product.[7][8] It is indispensable for achieving very high purity and for separating enantiomers.

Q3: Why is chiral purification necessary for 2-(3-Fluoro-5-methylphenyl)propanoic acid?

A3: This molecule possesses a chiral center at the alpha-carbon of the propanoic acid moiety. Like other profens (e.g., ibuprofen, naproxen), the biological activity (e.g., enzyme inhibition) is often stereospecific, with one enantiomer being significantly more active than the other.[9] For accurate pharmacological studies and to meet regulatory standards for drug development, it is crucial to separate the racemic mixture and isolate the desired enantiomer.

Q4: How does the fluorine atom affect the purification strategy?

A4: The presence of a fluorine atom can influence the molecule's polarity, pKa, and intermolecular interactions. Fluorinated compounds can exhibit unique solubility profiles and may interact differently with chromatographic stationary phases compared to their non-fluorinated analogues.[10] While the fundamental principles of purification remain the same, solvent systems for recrystallization and mobile phases for chromatography may require specific optimization.

Troubleshooting and Optimization Guide

This section provides solutions to specific issues you may encounter during your experiments.

Recrystallization Issues

Q: My compound is "oiling out" instead of forming crystals. How can I fix this?

-

Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is too supersaturated. This often happens when the boiling point of the solvent is too high or the solution is cooled too rapidly.

-

Solution:

-

Re-heat the Solution: Add a small amount of additional solvent to the oiled-out mixture and heat until everything redissolves.

-

Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help. Do not move the solution directly to an ice bath.[11]

-

Lower Saturation: Use a slightly larger volume of solvent to create a less concentrated solution before cooling.

-

Solvent System Change: If the problem persists, consider a different solvent or a mixed-solvent system with a lower boiling point.[12]

-

Q: I have very low recovery after recrystallization. What went wrong?

-

Cause: This is typically due to using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor, or premature crystallization during a hot filtration step.

-

Solution:

-

Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your compound. Add the solvent in small portions to the heated solid.[13]

-

Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath after slow cooling to room temperature to maximize crystal precipitation.[11]

-

Recover from Mother Liquor: Concentrate the mother liquor (the leftover solvent) by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.

-

Check Solubility Curve: Choose a solvent where the compound has high solubility at high temperatures but very low solubility at low temperatures.[6]

-

| Solvent Selection Principles for Recrystallization [6][12] | |

| Ideal Solvent Properties | Rationale |

| High solubility for solute at high temperature. | Allows for complete dissolution of the compound. |

| Low solubility for solute at low temperature. | Maximizes recovery of the pure compound upon cooling. |

| Impurities are either highly soluble or insoluble. | Allows for separation: soluble impurities stay in the solvent, insoluble ones can be filtered out while hot. |

| Does not react with the solute. | Prevents degradation or side reactions. |

| Volatile enough to be easily removed from crystals. | Facilitates drying of the final product. |

Chromatography (HPLC) Issues

Q: I am seeing significant peak tailing in my reversed-phase HPLC analysis.

-

Cause: Peak tailing for an acidic compound like this is often caused by secondary interactions between the carboxylate anion and residual, un-capped silanols on the silica-based stationary phase. It can also be caused by column overload.

-

Solution:

-

Acidify the Mobile Phase: Add a small amount of an acidifier like trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid to the mobile phase.[10] This protonates the carboxylic acid, suppressing its ionization and minimizing interactions with silanols.

-

Use a Different Column: Employ a modern, end-capped column or a column with a different stationary phase (e.g., a polymer-based or zirconia-based column) that is less prone to these secondary interactions.[14]

-

Reduce Sample Load: Inject a smaller amount of the sample to ensure you are not overloading the column.

-

Q: I cannot achieve baseline separation of my enantiomers on a chiral column.

-

Cause: The selectivity (α) between the enantiomers is insufficient with the current method conditions. Chiral separations are highly sensitive to the mobile phase composition, temperature, and flow rate.[9]

-

Solution:

-

Screen Different Solvents: Changing the organic modifier (e.g., from ethanol to isopropanol) or using a different solvent system entirely (e.g., switching from normal phase to reversed-phase) can dramatically alter selectivity. Immobilized chiral stationary phases (CSPs) offer a wider range of compatible solvents.[9]

-

Optimize Modifier Percentage: Systematically vary the percentage of the alcohol modifier in the mobile phase. Small changes can have a large impact on resolution.[15]

-

Add an Acidic/Basic Additive: For a carboxylic acid, adding a small amount of TFA or acetic acid to the mobile phase can improve peak shape and sometimes enhance resolution.

-

Change the Column: If optimization fails, the chosen CSP may not be suitable. Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type).

-

Experimental Protocols & Workflows

Workflow for Purification Strategy Selection

Caption: Decision workflow for selecting an appropriate purification method.

Protocol 1: General Recrystallization Procedure

-

Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., hexane, ethyl acetate, ethanol, water, or mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[6]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding a large excess of solvent.

-

Hot Filtration (if needed): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.